Naphthalene-1,4-diimine
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Overview
Description
Naphthalene-1,4-diimine is an organic compound derived from naphthalene, characterized by the presence of two imine groups at the 1 and 4 positions of the naphthalene ring. This compound is known for its electron-deficient nature, making it a valuable candidate in various scientific and industrial applications due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,4-diimine can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminonaphthalene with aldehydes or ketones under acidic conditions to form the imine groups . The reaction typically requires a dehydrating agent to drive the formation of the imine bonds.
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dione under specific conditions.
Reduction: Reduction of this compound can yield 1,4-diaminonaphthalene.
Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the imine groups under mild conditions.
Major Products:
Oxidation: Naphthalene-1,4-dione.
Reduction: 1,4-diaminonaphthalene.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene-1,4-diimine has a wide range of applications in scientific research:
Mechanism of Action
Naphthalene-1,4-diimine exerts its effects primarily through its electron-deficient nature, which allows it to participate in various electron transfer processes. In biological systems, the compound can intercalate with DNA, stabilizing certain DNA structures and potentially inhibiting the replication of cancer cells . The molecular targets include DNA duplexes and quadruplexes, with the compound binding through threading intercalation .
Comparison with Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic diimide: Known for its electron-accepting properties and use in organic electronics.
1,4-Diaminonaphthalene: A precursor to naphthalene-1,4-diimine, used in various synthetic applications.
Uniqueness: this compound is unique due to its specific electronic properties and ability to form stable complexes with DNA. This makes it particularly valuable in applications requiring precise electronic control and DNA interaction .
Properties
CAS No. |
27757-54-6 |
---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
naphthalene-1,4-diimine |
InChI |
InChI=1S/C10H8N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H |
InChI Key |
RUIWBQACRFWSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=N)C=CC(=N)C2=C1 |
Origin of Product |
United States |
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